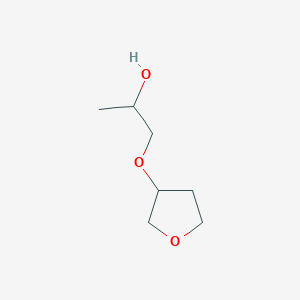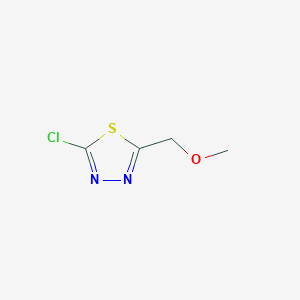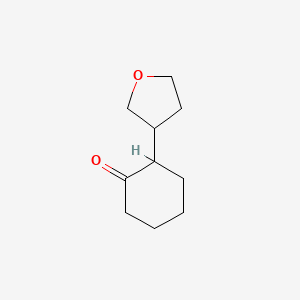![molecular formula C21H16F4 B1429045 1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene CAS No. 205806-88-8](/img/structure/B1429045.png)
1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene
Overview
Description
4-Propyl-2,3’‘,4’‘,5’‘-tetrafluoro-1,1’:4’,1’'-Terphenyl is a fluorinated terphenyl compound with the molecular formula C21H16F4. This compound is characterized by its unique structure, which includes four fluorine atoms and a propyl group attached to a terphenyl backbone. It is known for its applications in various scientific fields, including materials science and liquid crystal technology .
Preparation Methods
The synthesis of 4-Propyl-2,3’‘,4’‘,5’‘-tetrafluoro-1,1’:4’,1’'-Terphenyl typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorobenzene derivatives.
Coupling Reactions: The formation of the terphenyl backbone is accomplished through Suzuki or Stille coupling reactions, which involve palladium-catalyzed cross-coupling of aryl halides with aryl boronic acids or stannanes.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Propyl-2,3’‘,4’‘,5’‘-tetrafluoro-1,1’:4’,1’'-Terphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones or aldehydes derived from the compound into alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Propyl-2,3’‘,4’‘,5’‘-tetrafluoro-1,1’:4’,1’'-Terphenyl has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials, including liquid crystals for display technologies and organic semiconductors for electronic devices.
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic molecules, which are valuable in various chemical research and industrial applications.
Biology and Medicine: Fluorinated compounds like this one are studied for their potential use in pharmaceuticals due to their unique properties, such as increased metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 4-Propyl-2,3’‘,4’‘,5’‘-tetrafluoro-1,1’:4’,1’'-Terphenyl is primarily related to its interactions at the molecular level. The presence of fluorine atoms enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to various molecular targets. In liquid crystal applications, the compound’s structure allows it to align in specific orientations under an electric field, contributing to its functionality in display technologies .
Comparison with Similar Compounds
4-Propyl-2,3’‘,4’‘,5’‘-tetrafluoro-1,1’:4’,1’'-Terphenyl can be compared with other fluorinated terphenyl compounds, such as:
2’,3,4,5-Tetrafluoro-4’‘-ethyl-1,1’4’,1’'-terphenyl: Similar in structure but with an ethyl group instead of a propyl group.
2’,3,4,5-Tetrafluoro-4’‘-methyl-1,1’4’,1’'-terphenyl: Contains a methyl group, leading to different physical and chemical properties.
2’,3,4,5-Tetrafluoro-4’‘-butyl-1,1’4’,1’'-terphenyl: Features a butyl group, which may affect its solubility and reactivity
The uniqueness of 4-Propyl-2,3’‘,4’‘,5’‘-tetrafluoro-1,1’:4’,1’'-Terphenyl lies in its specific combination of fluorine atoms and a propyl group, which imparts distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F4/c1-2-3-13-4-9-17(18(22)10-13)15-7-5-14(6-8-15)16-11-19(23)21(25)20(24)12-16/h4-12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGPWSCWTHCEKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=CC(=C(C(=C3)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601191644 | |
| Record name | 1,1′:4′,1′′-Terphenyl, 2,3′′,4′′,5′′-tetrafluoro-4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601191644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205806-88-8 | |
| Record name | 1,1′:4′,1′′-Terphenyl, 2,3′′,4′′,5′′-tetrafluoro-4-propyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205806-88-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′:4′,1′′-Terphenyl, 2,3′′,4′′,5′′-tetrafluoro-4-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601191644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine](/img/structure/B1428964.png)
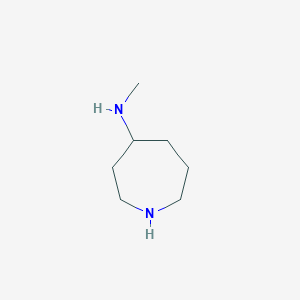
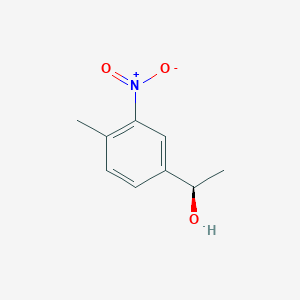

![(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B1428973.png)
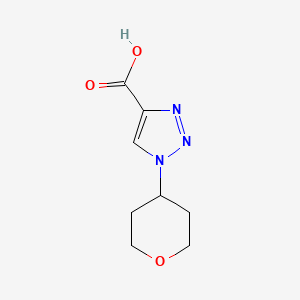
![[1-(Oxan-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1428976.png)
![2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid](/img/structure/B1428980.png)
![1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1428981.png)
